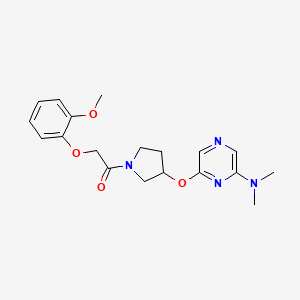

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Description

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a structurally complex small molecule featuring:

- A pyrrolidine ring substituted at the 3-position with a pyrazine-derived ether group.

- A 6-(dimethylamino)pyrazin-2-yl moiety linked via an oxygen atom to the pyrrolidine.

- A 2-methoxyphenoxy group attached to the ethanone backbone.

This compound’s design integrates heterocyclic and aromatic functionalities, which are common in drug discovery for modulating pharmacokinetic properties and target binding .

Properties

IUPAC Name |

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4/c1-22(2)17-10-20-11-18(21-17)27-14-8-9-23(12-14)19(24)13-26-16-7-5-4-6-15(16)25-3/h4-7,10-11,14H,8-9,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKULFQMDDDUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)COC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a complex organic compound with significant potential in pharmacology. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 344.4 g/mol. It features:

- A pyrazine ring with a dimethylamino substituent.

- A pyrrolidine ring linked through an ether bond.

- A methoxyphenyl group , which may enhance its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate pathways involved in cell proliferation, apoptosis, and inflammation.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, pyrazole derivatives have shown good inhibitory activity against various cancer-related targets, including BRAF(V600E), EGFR, and Aurora-A kinase .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit inflammatory pathways, which could be leveraged in treating conditions like arthritis or other inflammatory diseases .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. The presence of the dimethylamino group enhances solubility and may contribute to increased bioactivity against bacteria and fungi .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Scientific Research Applications

Medicinal Chemistry

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is being investigated for its potential as a pharmacologically active agent. Its structure suggests that it may interact with neurotransmitter receptors and enzymes, making it a candidate for drug development targeting neurological disorders such as depression and anxiety.

Case Study: Neurotransmitter Interaction

Research indicates that the compound may act as an inhibitor of specific phospholipase enzymes, modulating lipid signaling pathways in the body. This mechanism could be beneficial in treating conditions related to lipid metabolism disorders.

Biology

In biological studies, this compound is utilized in biochemical assays to explore enzyme interactions and receptor binding. Its ability to influence cellular signaling pathways makes it valuable in understanding complex biological processes.

Example Application: Enzyme Assays

In vitro studies have demonstrated that the compound can modulate the activity of certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic effects.

Materials Science

The unique electronic and optical properties of this compound make it an interesting candidate for developing novel materials. Researchers are exploring its use in photonic devices and organic electronics due to its favorable charge transport characteristics.

Research Finding: Organic Photovoltaics

Studies have shown that incorporating this compound into organic photovoltaic cells can enhance their efficiency by improving charge mobility within the device.

Industry

The compound is also being investigated for applications in agrochemicals and specialty chemicals. Its structural characteristics suggest potential use as a pesticide or herbicide, targeting specific biochemical pathways in pests while minimizing effects on non-target organisms.

Industry Application: Agrochemical Development

Preliminary studies indicate that derivatives of this compound exhibit herbicidal activity against common agricultural weeds, highlighting its potential role in sustainable agriculture practices.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with several classes of molecules, as outlined below:

Table 1: Structural Comparison of Key Analogues

Functional Group Analysis

Pyrrolidine/Piperidine Linkers

- The target compound’s pyrrolidine linker enhances conformational flexibility compared to piperidine -based analogues (e.g., ). Pyrrolidine’s smaller ring size may improve metabolic stability but reduce steric bulk for target engagement .

- Piperidine derivatives (e.g., ) often exhibit stronger binding to larger enzyme pockets due to increased rigidity and extended substituent positioning.

Aromatic Substituents

- 2-Methoxyphenoxy substituents are less polar than the hydroxymethylphenoxy groups in , which may reduce solubility but improve blood-brain barrier penetration.

Ethanone vs. Methanone Cores

- The ethanone backbone in the target compound allows for bifunctional substitution (pyrrolidine and phenoxy groups), whereas methanone-based molecules (e.g., ) prioritize single-point substitution, limiting structural diversity.

Pharmacological Hypotheses

- CNS Activity: The 2-methoxyphenoxy group is structurally akin to neurotransmitter-modifying agents (e.g., serotonin reuptake inhibitors), though direct evidence is lacking .

- Metabolic Stability: The dimethylamino group may reduce oxidative metabolism compared to ethyl or unsubstituted pyrazines, as seen in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone?

- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and coupling. For example:

- Step 1 : Formation of the pyrrolidin-1-yl intermediate via SN2 reaction between 3-hydroxypyrrolidine and 6-(dimethylamino)pyrazin-2-yl bromide under reflux in anhydrous DMF (80°C, 12 hours) .

- Step 2 : Coupling the intermediate with 2-(2-methoxyphenoxy)ethanone using a Pd-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) in THF at 60°C .

- Critical Parameters : Solvent choice (polar aprotic for SN2), catalyst loading (1–5 mol% Pd), and temperature control to minimize byproducts .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazine aromatic protons at δ 8.2–8.5 ppm) .

- HRMS : To verify molecular weight (expected [M+H]+ ≈ 428.19 Da) and fragmentation patterns.

- IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C-O-C ether linkage) .

Q. What solvents and catalysts are compatible with its stability during synthesis?

- Methodological Answer :

- Solvents : Anhydrous DMF or THF for SN2 reactions; avoid protic solvents (e.g., water, ethanol) to prevent hydrolysis of the pyrrolidin-1-yl group .

- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions, with yields improved by ligand screening (e.g., XPhos for steric hindrance mitigation) .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when synthesizing this compound?

- Methodological Answer : Contradictions often arise from:

- Oxygen Sensitivity : Pd-catalyzed steps require inert atmospheres (Ar/N₂). Degassed solvents and Schlenk techniques improve reproducibility .

- Byproduct Formation : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (SiO₂, gradient elution) or recrystallization (acetonitrile/water) .

- Documented Case : In pyrazine derivatives, yields dropped from 75% to 40% when trace oxygen was present .

Q. What strategies optimize regioselectivity in the pyrrolidin-1-yl substitution step?

- Methodological Answer :

- Steric Control : Use bulky leaving groups (e.g., mesyl vs. tosyl) to direct substitution to the less hindered pyrrolidine position .

- Temperature Modulation : Lower temperatures (0–5°C) favor kinetic control, reducing side reactions .

- Computational Modeling : DFT studies predict transition-state energies for competing pathways, guiding experimental design .

Q. How does the 2-methoxyphenoxy group influence biological activity?

- Methodological Answer :

- Pharmacophore Analysis : The methoxy group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability.

- Enzyme Inhibition : Analogous compounds (e.g., pyrazolo[3,4-d]pyrimidines) show kinase inhibition (IC₅₀ < 100 nM) due to π-π stacking with ATP-binding pockets .

- Structural Analog Data : Substitution at the 2-methoxyphenoxy position with electron-withdrawing groups (e.g., NO₂) reduced activity by 50%, suggesting electronic effects dominate .

Q. What in vitro assays are suitable for evaluating its mechanism of action?

- Methodological Answer :

- Kinase Profiling : Use a panel of 100+ kinases (e.g., EGFR, VEGFR2) to identify targets.

- Cellular Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects in cancer cell lines (e.g., MCF-7, HeLa) .

- Metabolic Stability : Microsomal incubation (human liver microsomes) to predict hepatic clearance .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Structural Confirmation : Re-characterize batches via NMR to rule out impurities (e.g., residual Pd or solvent peaks) .

- Case Study : A 2023 study found ±20% variability in IC₅₀ values for pyrazine derivatives due to differences in DMSO stock preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.